molecular formula C21H30N4O4 B6089237 ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate

ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate

Cat. No. B6089237
M. Wt: 402.5 g/mol
InChI Key: NZZDEYCUNOELBP-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is also known as EMD 68843 and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate is not fully understood. It is believed to act as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been shown to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the synaptic cleft.
Biochemical and Physiological Effects:
Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the striatum, leading to an increase in locomotor activity. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate is its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate. One direction is to further investigate its potential as a treatment for neurological and psychiatric disorders. Another direction is to explore its use as a radioligand for imaging studies in PET. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate and its biochemical and physiological effects.

Synthesis Methods

The synthesis of Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate involves the reaction of 1-(2-methylbenzyl)piperazine-3,4-dione with ethyl chloroformate and 1-methylpiperazine in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.

Scientific Research Applications

Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, making it a potential candidate for the treatment of various neurological and psychiatric disorders. It has also been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET).

properties

IUPAC Name

ethyl 4-[2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-3-29-21(28)24-12-10-23(11-13-24)19(26)14-18-20(27)22-8-9-25(18)15-17-7-5-4-6-16(17)2/h4-7,18H,3,8-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZDEYCUNOELBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate

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